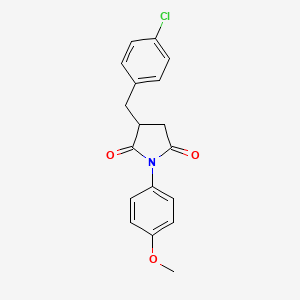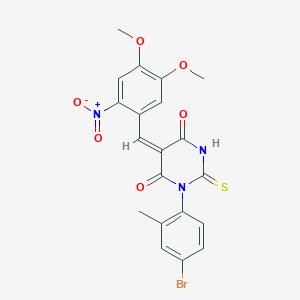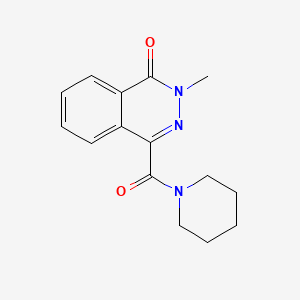![molecular formula C21H19BrN2O4S B5116908 N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied extensively for its potential as a cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
作用機序
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 works by inhibiting the activity of several key proteins involved in tumor growth and angiogenesis. It binds to the ATP-binding site of RAF kinase, preventing its activation and downstream signaling through the MEK/ERK pathway. It also inhibits the activity of VEGFR-2, preventing the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces angiogenesis. It has also been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
実験室実験の利点と制限
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It is also relatively non-toxic, making it suitable for use in animal studies. However, N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 is not specific to a single target and can inhibit other kinases besides RAF and VEGFR-2. This can lead to off-target effects and potential toxicity.
将来の方向性
There are several potential future directions for research involving N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006. One area of interest is the development of more specific inhibitors that target only the RAF and VEGFR-2 pathways. Another area of interest is the use of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 in the treatment of other diseases besides cancer, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 is a small molecule inhibitor that has been extensively studied for its potential as a cancer treatment. It inhibits several key signaling pathways involved in tumor growth and angiogenesis and has been shown to have a variety of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, there are also limitations to its use. Future research directions include the development of more specific inhibitors and exploring its potential use in the treatment of other diseases.
合成法
The synthesis of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 involves several steps, including the reaction of 3-bromophenylamine with 4-nitrophenol to form 3-bromo-4-nitroaniline. This intermediate is then reacted with 4-(4-methylphenylsulfonyl)phenol to form the final product, N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006. The synthesis of this compound has been optimized over the years to improve yield and purity.
科学的研究の応用
N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK and VEGF pathways. Clinical trials have been conducted to evaluate the efficacy of N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide 43-9006 in the treatment of various types of cancer, including liver, kidney, and thyroid cancer.
特性
IUPAC Name |
N-(3-bromophenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-15-5-7-17(8-6-15)24-29(26,27)20-11-9-19(10-12-20)28-14-21(25)23-18-4-2-3-16(22)13-18/h2-13,24H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZLUPLZAZDRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)



![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)